(R)-Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride
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Overview
Description
®-Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride is a chemical compound with the molecular formula C9H16ClF2NO2 and a molecular weight of 243.68 g/mol . This compound is known for its unique structure, which includes a difluorocyclohexyl group, making it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride typically involves the reaction of ®-2-amino-2-(4,4-difluorocyclohexyl)acetic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is usually ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- ®-Methyl 2-amino-2-(4-fluorocyclohexyl)acetate hydrochloride
- ®-Methyl 2-amino-2-(4,4-dichlorocyclohexyl)acetate hydrochloride
- ®-Methyl 2-amino-2-(4,4-dibromocyclohexyl)acetate hydrochloride
Uniqueness
®-Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride is unique due to the presence of the difluorocyclohexyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding interactions, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2.ClH/c1-14-8(13)7(12)6-2-4-9(10,11)5-3-6;/h6-7H,2-5,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWFSBDLLYXHPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCC(CC1)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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